molecular formula C22H15N5S B12013630 4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide CAS No. 613248-18-3

4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12013630
CAS No.: 613248-18-3
M. Wt: 381.5 g/mol
InChI Key: UHHJIXZUCRCRBM-ZVHZXABRSA-N
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Description

4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of anthrylmethylene, pyridinyl, and triazolyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the anthrylmethylene and pyridinyl precursors, followed by their coupling with a triazole derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-Anthrylmethylene)-4-(2-pyridinyl)-1-piperazinamine
  • 4-(Anthrylmethyleneamino)-5-(2-pyridinyl)-1,2,4-triazole

Uniqueness

Compared to similar compounds, 4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

613248-18-3

Molecular Formula

C22H15N5S

Molecular Weight

381.5 g/mol

IUPAC Name

4-[(E)-anthracen-9-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H15N5S/c28-22-26-25-21(20-11-5-6-12-23-20)27(22)24-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-14H,(H,26,28)/b24-14+

InChI Key

UHHJIXZUCRCRBM-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NNC4=S)C5=CC=CC=N5

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NNC4=S)C5=CC=CC=N5

Origin of Product

United States

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